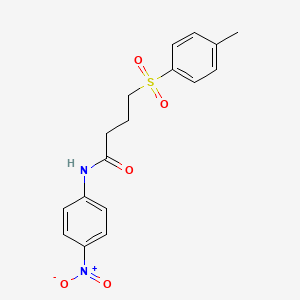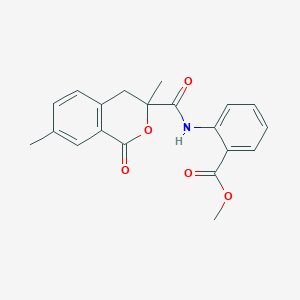![molecular formula C13H17FN2O2S2 B2862803 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868216-82-4](/img/structure/B2862803.png)
2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl imidazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act by modulating the activity of GABA-A receptors in the brain, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
In addition, this compound has been shown to modulate the activity of GABA-A receptors in the brain, leading to anxiolytic and sedative effects. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of neuroinflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. It has been shown to have anti-cancer and anxiolytic properties, which could be beneficial in the treatment of these diseases.
However, there are also some limitations to using this compound in lab experiments. One limitation is its potential toxicity, which could be a concern when working with high concentrations of the compound. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole. One area of research is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. This could involve testing the compound in animal models and clinical trials to determine its safety and efficacy.
Another area of research is to further investigate its mechanism of action and potential side effects. This could involve studying the compound's interactions with various enzymes and receptors in the body, as well as its potential toxicity.
In addition, there is potential for the development of new derivatives of 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole with improved properties, such as increased potency or reduced toxicity. This could involve modifying the chemical structure of the compound or testing other compounds in the sulfonyl imidazole class for similar biological activities.
Conclusion
In conclusion, 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer and anxiolytic properties, and further research is needed to fully understand its mechanism of action and potential side effects. With continued research, this compound and its derivatives could have important therapeutic applications in the treatment of cancer and neurological disorders.
Synthesis Methods
The synthesis of 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has been described in several research papers. One of the most commonly used methods involves the reaction of 4-fluorobenzyl mercaptan with 1-propylsulfonyl-1H-imidazole-4-carbaldehyde in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Another potential application of this compound is in the field of neuroscience. Studies have shown that it can act as a positive allosteric modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of neuroinflammatory diseases such as multiple sclerosis.
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMZIJAHYMODPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)





![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2862737.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)